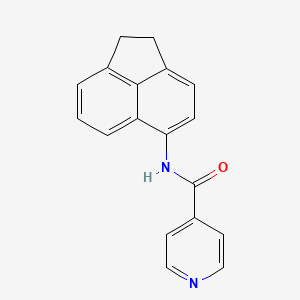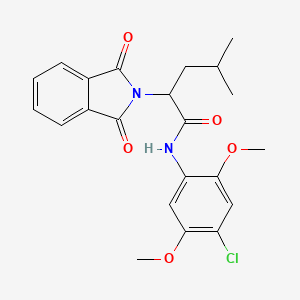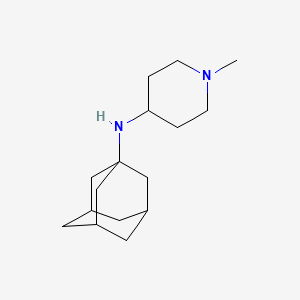
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide, also known as DIAN, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide is not fully understood, but studies have shown that it interacts with a variety of cellular signaling pathways. N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to activate certain transcription factors, which play a key role in regulating gene expression.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress, which are implicated in a range of diseases. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide in lab experiments is its broad range of biochemical and physiological effects. This makes it a versatile tool for investigating a variety of cellular processes. Additionally, the synthesis method for N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide is relatively simple and efficient, making it easy to obtain in large quantities. However, one limitation of using N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide. One area of interest is the development of N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide-based drugs for the treatment of various diseases. Another area of research involves investigating the mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide in more detail, in order to gain a better understanding of its cellular effects. Additionally, future research could focus on optimizing the synthesis method for N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide, in order to make it more efficient and cost-effective.
合成法
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of acenaphthenequinone with isonicotinic acid hydrazide. The resulting compound is then reduced to form N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide. This synthesis method has been studied extensively and has been found to be reliable and efficient.
科学的研究の応用
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the compound's potential as a therapeutic agent for various diseases. Studies have shown that N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(14-8-10-19-11-9-14)20-16-7-6-13-5-4-12-2-1-3-15(16)17(12)13/h1-3,6-11H,4-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZATZDPKJOVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5141091.png)

![3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141118.png)


![methyl [3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5141136.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5141160.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)

![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)